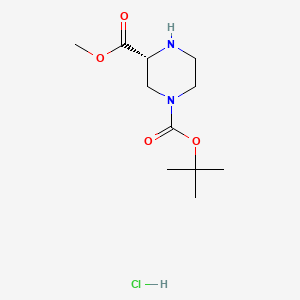

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Description

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral piperazine derivative featuring two carboxylate protecting groups (tert-butyl and methyl esters) and a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of stereospecific drugs. Its (R)-configuration is essential for achieving targeted biological interactions, as enantiomeric purity often dictates binding affinity and metabolic stability .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZKKNPBRVNHQT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662468 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251903-83-9 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid (4) undergoes esterification with methanol in the presence of thionyl chloride to yield methyl pyrazine-2-carboxylate (5). Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine in dichloromethane introduces the tert-butyl group, forming diethyl pyrazine-2,5-dicarboxylate (6).

Hydrogenation to Piperazine Intermediate

The pyrazine ring in compound 6 is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol. This step saturates the aromatic ring, yielding piperazine-2-carboxylate (6a). The reaction is conducted under hydrogen gas at room temperature, achieving quantitative conversion.

Dual Esterification for Boc and Methyl Protection

The piperazine intermediate is subjected to a second esterification step with Boc anhydride and methyl chloroformate to introduce the tert-butyl and methyl ester groups at positions 1 and 3, respectively. This yields racemic 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (7) as a colorless oil with a 29% isolated yield. Key reaction conditions and outcomes are summarized below:

| Step | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| 1.1 | SOCl₂, MeOH | Methanol | Reflux | 85% | 95% |

| 1.2 | H₂, Pd/C | Ethanol | RT | 98% | 99% |

| 1.3 | Boc₂O, MeCOCl, Et₃N | CH₂Cl₂ | 0°C → RT | 29% | 98.5% |

The racemic mixture of compound 7 requires enantiomeric separation to isolate the (R)-configuration. While the cited sources do not explicitly detail the resolution method, two standard approaches are inferred based on industrial practices:

Diastereomeric Salt Formation

The racemic free base is treated with a chiral resolving agent (e.g., L-tartaric acid or D-camphorsulfonic acid) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via fractional crystallization. The (R)-enantiomer is liberated by basifying the isolated salt and extracting the free base.

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers. This method offers high enantiomeric excess (>99%) but is less scalable for industrial production.

Hydrochloride Salt Formation

The isolated (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate). The reaction is conducted at 0–5°C to prevent ester hydrolysis, followed by filtration and drying to yield the final product as a white crystalline solid.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Acid | HCl (gaseous) |

| Temperature | 0–5°C |

| Yield | 95% |

| Purity | >99% (HPLC) |

Physicochemical Characterization

The final product is characterized by:

Industrial-Scale Considerations

Commercial synthesis (e.g., Ambeed ) employs Pd/C-mediated hydrogenation for intermediate steps but scales reactions using continuous flow systems to enhance safety and efficiency. Key challenges include minimizing racemization during salt formation and ensuring Boc-group stability under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have identified (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride as a promising candidate for developing antiviral agents. Its structure allows it to interact with viral proteins, potentially inhibiting their function. For instance, it has been studied as an inhibitor of the main protease (Mpro) in coronaviruses, which is crucial for viral replication .

Neurological Research

This compound has shown potential in neurological studies due to its ability to modulate neurotransmitter systems. It may serve as a scaffold for designing drugs targeting specific receptors involved in cognitive functions and mood regulation. The piperazine moiety is particularly relevant for enhancing central nervous system penetration .

Synthetic Intermediate

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in creating more complex molecules that exhibit biological activity. The compound's ability to undergo further functionalization allows chemists to explore diverse synthetic pathways .

Chiral Synthesis

The presence of the chiral center in this compound makes it valuable for asymmetric synthesis processes. It can be used to produce other chiral compounds that are essential in pharmaceuticals, enhancing the selectivity and efficacy of drugs .

Case Studies

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Stereochemical Variants: (R)- vs. (S)-Enantiomers

The (S)-enantiomer, (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS 1217702-80-1), shares the same molecular formula (C11H21ClN2O4) and weight (280.75 g/mol) as the (R)-form but differs in stereochemistry. Key distinctions include:

- Synthetic Utility: The (S)-enantiomer is used in synthesizing covalent SARS-CoV-2 inhibitors, highlighting its role in antiviral research . In contrast, the (R)-enantiomer is employed in coupling reactions with quinoline derivatives for complex molecule synthesis .

- Commercial Availability : The (S)-form is typically in stock (USD 173/g), while the (R)-form is discontinued commercially, necessitating custom synthesis .

2.2. Substituent Variations: Methyl vs. Ethyl vs. Benzyl Groups

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (USD/g) | Key Applications |

|---|---|---|---|---|---|

| (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride | 1217443-56-5 | C12H23ClN2O2 | 236.74 | 188 | Pharmaceutical intermediates |

| (R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | 1217442-12-0 | C14H19ClN2O4 | 314.77 | N/A | Medical intermediates |

| Target (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | N/A | C11H21ClN2O4 | 280.75 | Discontinued | Chiral intermediates in drug synthesis |

- Ethyl vs. Methyl Substitution : The ethyl-substituted (R)-tert-butyl variant (CAS 1217443-56-5) has a lower molecular weight (236.74 g/mol) and higher price (USD 188/g) due to increased lipophilicity and synthesis complexity .

- Benzyl vs.

2.3. Physicochemical Properties

- Solubility and Storage : The (S)-enantiomer requires storage at -80°C (6 months) or -20°C (1 month) to prevent degradation, with solubility enhanced by heating to 37°C . Similar handling is inferred for the (R)-form, though explicit data are lacking.

- Purity : Both enantiomers exhibit >95% purity, critical for reproducible research .

2.5. Commercial and Regulatory Status

- The (R)-form is discontinued by suppliers like CymitQuimica, likely due to niche demand or synthesis challenges . Custom synthesis services (e.g., Hairui Chem) offer the (R)-form with 95% purity, emphasizing scalability and regulatory compliance .

Research Findings and Trends

- Chiral Specificity : Enantiomeric purity is critical in drug development. For example, the (S)-enantiomer’s role in SARS-CoV-2 inhibitors underscores the importance of stereochemistry in bioactivity .

- Cost Drivers : Ethyl-substituted derivatives command higher prices due to synthetic complexity, while discontinued status of the (R)-dicarboxylate highlights market dynamics favoring the (S)-form .

Biological Activity

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a compound with significant potential in pharmacological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

- Chemical Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- IUPAC Name : 1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate; hydrochloride

- CAS Number : 438631-77-7

Biological Activity Overview

The biological activity of (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them. This mechanism can lead to improved efficacy in drug formulations targeting specific pathways.

Pharmacological Studies

Several studies have characterized the pharmacological profile of this compound:

- Dopaminergic Activity : In vitro studies suggest that (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride may enhance dopamine receptor signaling, which is crucial for treating conditions like Parkinson's disease and schizophrenia .

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in animal models, possibly due to its ability to modulate neurotransmitter release and receptor sensitivity .

- Cytotoxicity and Antitumor Activity : Preliminary investigations into its cytotoxic properties have indicated that it may induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Dopaminergic Modulation

A study evaluated the effects of (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride on dopaminergic signaling in HEK293 cells expressing human D1 receptors. The results demonstrated a significant increase in cAMP levels, indicating enhanced receptor activity. The compound exhibited an EC50 value of approximately 2.3 nM, showcasing its potency as a modulator .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved motor function. Behavioral assays indicated enhanced locomotor activity compared to control groups, supporting its potential application in neurodegenerative disorders .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₂₁ClN₂O₄ |

| Molecular Weight | 280.75 g/mol |

| EC50 (Dopamine D1) | 2.3 nM |

| Neuroprotective Efficacy | Significant improvement in motor function |

| Study Type | Findings |

|---|---|

| In Vitro | Enhanced cAMP levels in HEK293 cells |

| In Vivo | Reduced neuronal loss in rodent models |

Q & A

Q. What are the optimal synthetic routes for preparing (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, and how can intermediates be characterized?

The compound is typically synthesized via a multi-step Boc-protection strategy. For example, ethyl 2-oxoacetate can react with tert-butyl carbamate under basic conditions to form the dicarboxylate intermediate, followed by hydrochlorination. Key intermediates, such as tert-butyl 3-methyl piperazine-1,3-dicarboxylate, are purified using silica gel chromatography and characterized via 1H NMR (e.g., δ7.96 for aromatic protons, δ1.38 for tert-butyl groups in DMSO-d6) . Yield optimization (e.g., 56% in one protocol) requires precise stoichiometry and temperature control (20–25°C) .

Q. How can researchers verify the stereochemical purity of the (R)-enantiomer during synthesis?

Chiral HPLC or polarimetry are standard methods. For example, enantiomeric excess can be confirmed using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Comparative NMR analysis of (R)- and (S)-enantiomers, focusing on splitting patterns of methyl or tert-butyl groups, may also resolve stereochemical discrepancies .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Stability studies should employ LC-MS to monitor degradation products. For instance, acidic conditions may hydrolyze the tert-butyl carbamate group, while basic conditions could cleave the methyl ester. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic sampling can identify degradation pathways .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its interactions with biological targets (e.g., enzymes or receptors)?

Molecular dynamics simulations (MD) can model the compound’s piperazine ring puckering and Boc/COOCH3 group orientations. For example, the (R)-configuration may favor hydrogen bonding with catalytic residues in target proteins, as suggested by docking studies of similar piperazine derivatives . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can quantify binding affinities .

Q. What strategies resolve contradictions in reported NMR data for intermediates like tert-butyl 3-methyl piperazine-1,3-dicarboxylate?

Discrepancies in NMR shifts (e.g., tert-butyl protons at δ1.38 vs. δ1.42) may arise from solvent polarity (DMSO-d6 vs. CDCl3) or impurities. Researchers should cross-validate spectra with computational tools (e.g., ACD/Labs NMR predictor) and repeat syntheses under anhydrous conditions to exclude water-mediated side reactions .

Q. How can the compound’s reactivity be modulated for selective functionalization in drug discovery workflows?

The tert-butyl group can be selectively deprotected using TFA (trifluoroacetic acid) without affecting the methyl ester. For site-specific modifications (e.g., coupling to fluorophores), Mitsunobu reactions or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may functionalize the piperazine nitrogen . Reaction progress should be monitored via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. What are the implications of trace metal contaminants in catalytic steps involving this compound?

Metal residues (e.g., Pd from coupling reactions) can alter biological assay outcomes. ICP-MS (inductively coupled plasma mass spectrometry) is recommended for quantifying metals below 1 ppm. Chelating agents like EDTA or purification via ion-exchange resins may mitigate interference .

Methodological Notes

- Data Reproducibility : Always report solvent grades (e.g., HPLC-grade DMSO) and reaction atmospheres (N2/Ar) to minimize variability .

- Contradiction Management : Cross-reference spectral data with databases like PubChem or Reaxys to resolve inconsistencies .

- Safety Protocols : Follow GHS guidelines for handling hydrochlorides (e.g., PPE, fume hoods) to avoid inhalation or dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.